Nitron

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5038. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2218-94-2 |

|---|---|

Molecular Formula |

C20H16N4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

3,5,6-triphenyl-2,3,5,6-tetrazabicyclo[2.1.1]hex-1-ene |

InChI |

InChI=1S/C20H16N4/c1-4-10-16(11-5-1)22-19-21-24(18-14-8-3-9-15-18)20(22)23(19)17-12-6-2-7-13-17/h1-15,20H |

InChI Key |

RBLFMNNBMUXHHR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C3N(C2=NN3C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)N2C3N(C2=NN3C4=CC=CC=C4)C5=CC=CC=C5 |

Other CAS No. |

2218-94-2 |

Synonyms |

1,4-Diphenyl-endoanilino-dihydrotriazole |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Core of Nitron: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical properties and applications of Nitron. This compound, a gravimetric and spectrophotometric reagent, is a valuable tool in various analytical and synthetic processes.[1][2][3] This document provides a comprehensive overview of its chemical structure, core properties, and a detailed experimental protocol for its principal application in nitrate analysis.

Core Chemical Identity

This compound is an organic compound with the chemical formula C₂₀H₁₆N₄.[1][4][5][6] Its systematic IUPAC name is 1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt.[7] It is also described as a meso-ionic compound.[8] The molecule consists of a 1,2,4-triazolium ring with phenyl substituents.[4]

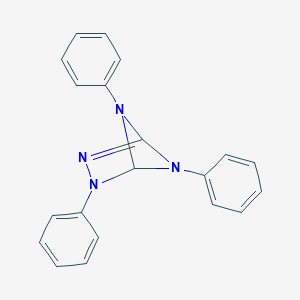

Below is a visualization of the chemical structure of this compound.

Caption: Chemical Structure of this compound (C₂₀H₁₆N₄)

Physicochemical Properties

This compound is a lemon-yellow crystalline powder.[7] A summary of its key quantitative properties is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂₀H₁₆N₄[1][4][5][6] |

| Molar Mass | 312.37 g/mol [1][7] |

| Melting Point | 186-190 °C (with decomposition)[6][9] |

| Appearance | Light yellow to brown to dark green crystalline powder[2][10] |

| Solubility | Soluble in alcohol, benzene, chloroform, acetone, acetic acid, and ethyl acetate; slightly soluble in ether; practically insoluble in water.[4] |

| CAS Number | 2218-94-2[1][2] |

Applications in Research and Development

This compound is a versatile reagent with several applications in analytical and synthetic chemistry:

-

Gravimetric and Spectrophotometric Analysis : It is widely used for the quantitative determination of nitrate (NO₃⁻) and other anions such as perchlorate, as it forms a sparingly soluble precipitate with nitric acid.[1][4][11]

-

Organic Synthesis : this compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2][10]

-

Material Science : It is utilized in the production of advanced polymers with enhanced thermal and mechanical properties.[2]

-

Electrochemistry : This compound is employed in the development of electrochemical sensors for detecting environmental pollutants and biological markers.[2]

Experimental Protocol: Gravimetric Determination of Nitrate using this compound

This section provides a detailed methodology for the quantitative analysis of nitrate ions in a sample using this compound.

Principle: This method is based on the precipitation of the sparingly soluble salt, this compound nitrate (C₂₀H₁₆N₄·HNO₃), from a slightly acidic solution.[11][12] The precipitate is then isolated, dried, and weighed to determine the amount of nitrate in the original sample.[11]

Reagents and Materials:

-

This compound reagent (10% in 5% acetic acid): Dissolve 10 g of this compound in 100 mL of 5% acetic acid. The solution should be freshly prepared and stored in a dark bottle, as it can decompose when exposed to light.[4]

-

Sample containing nitrate

-

Sulfuric acid (H₂SO₄) or Acetic Acid (CH₃COOH)

-

Deionized water

-

Gooch crucible or equivalent filtration apparatus

-

Drying oven

-

Analytical balance

Procedure:

-

Sample Preparation : Accurately weigh a sample containing approximately 0.1 g of nitrate and dissolve it in 80-100 mL of deionized water.

-

Acidification : Add a few drops of sulfuric acid or acetic acid to the solution to make it slightly acidic.[4]

-

Precipitation : Heat the solution to boiling. For every 0.1 g of nitrate expected, add 10-12 mL of the this compound reagent while stirring.[12]

-

Digestion : Remove the solution from the heat and allow it to cool. Let the precipitate stand for 30-45 minutes to encourage the formation of larger crystals.[4] For quantitative analysis, it is recommended to place the container in an ice bath for at least two hours to ensure complete precipitation.

-

Filtration : Filter the crystalline precipitate through a pre-weighed Gooch crucible under a slight vacuum.[4]

-

Washing : Wash the precipitate with a small amount of ice-cold water to remove any soluble impurities.

-

Drying : Dry the crucible and precipitate in an oven at 100-105 °C to a constant weight.

-

Weighing : Accurately weigh the cooled crucible containing the dried precipitate.

-

Calculation : The weight of the nitrate is calculated from the weight of the this compound nitrate precipitate using the gravimetric factor (NO₃⁻ / C₂₀H₁₆N₄·HNO₃ = 62.0049 / 375.39).

Interferences:

Several other anions can interfere with the determination of nitrate by forming insoluble precipitates with this compound. These include bromide, iodide, nitrite, chromate, chlorate, and perchlorate.[4] Oxalic and salicylic acids can also form insoluble precipitates.[4][13] Therefore, it is crucial to remove any interfering ions before the addition of the this compound reagent.

Logical Workflow for Gravimetric Analysis

The following diagram illustrates the logical workflow for the gravimetric determination of nitrate using this compound.

Caption: Gravimetric analysis workflow with this compound.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C20H16N4 | CID 720071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 487-88-7: this compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound [drugfuture.com]

- 9. This compound [chembk.com]

- 10. CAS 100406-05-1: this compound | CymitQuimica [cymitquimica.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of Nitron Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the Nitron reagent, chemically known as 1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazol-4-ium. This compound is a well-established analytical reagent, primarily utilized in the gravimetric and spectrophotometric determination of nitrate ions. This document details the synthetic pathway, purification methods, and various analytical techniques for its characterization, including spectroscopic and physical methods. Detailed experimental protocols are provided, and key data is summarized in tabular form for clarity and ease of comparison. Additionally, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound, or 1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole, is a nitrogen-containing heterocyclic compound that has been a staple in analytical chemistry for over a century.[1] Its most prominent application lies in its ability to form a sparingly soluble salt with the nitrate ion (NO₃⁻), allowing for the quantitative precipitation and determination of nitrates in various samples.[1][2] The specificity and reliability of this reaction have made this compound an invaluable tool in analytical laboratories. This guide aims to provide researchers and professionals with a detailed technical resource on the synthesis and thorough characterization of this important reagent.

Synthesis of this compound Reagent

The synthesis of this compound is a multi-step process that typically begins with the preparation of its precursors, N,N'-diphenylthiourea and phenylhydrazine, from aniline.[3] The final and key step is the reaction between these two precursors, a method first described by M. Busch in 1905, which leads to the formation of the 1,2,4-triazole ring system.[3]

Synthetic Pathway

The overall synthesis involves the reaction of equimolar amounts of N,N'-diphenylthiourea and phenylhydrazine.[3] The reaction proceeds via a condensation reaction with the elimination of hydrogen sulfide and aniline, leading to the formation of the stable triazole ring of the this compound molecule.[3]

Caption: Synthetic pathway for the formation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a generalized method for the synthesis of the this compound reagent based on established procedures.[3]

Materials:

-

N,N'-Diphenylthiourea

-

Phenylhydrazine

-

Anhydrous Xylene or Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Cold ethanol (for washing)

-

Vacuum desiccator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of N,N'-diphenylthiourea and phenylhydrazine in a suitable volume of an anhydrous solvent such as xylene or ethanol.

-

Heat the reaction mixture to reflux using a heating mantle. The reaction will lead to the evolution of hydrogen sulfide gas and aniline. (Caution: This step should be performed in a well-ventilated fume hood as hydrogen sulfide is toxic and flammable).

-

Continue the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The yellow crystalline product, this compound, will precipitate out of the solution.

-

Collect the crude product by filtration.

-

Proceed with the purification of the crude this compound.

Purification

The crude this compound obtained from the synthesis is typically purified by recrystallization.[3]

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

-

Collect the resulting intensely yellow crystals of pure this compound by filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified crystals in a vacuum desiccator.

Characterization of this compound Reagent

The identity and purity of the synthesized this compound reagent are confirmed through various analytical techniques. The physical and spectroscopic properties are key indicators of the final product's quality.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazol-4-ium | [4] |

| Synonyms | 1,4-Diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole | [1][2] |

| CAS Number | 2218-94-2 | [5][6] |

| Molecular Formula | C₂₀H₁₆N₄ | [5][6] |

| Molecular Weight | 312.38 g/mol | [5] |

| Appearance | Pale yellow to dark green crystalline powder | [5][7] |

| Melting Point | 187-190 °C (decomposes) | [5][6] |

| Solubility | Sparingly soluble in water | [2] |

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the three phenyl rings. For the "Nitrothis compound" derivative, the aromatic protons appear as multiplets in the range of 7.669-8.690 ppm, with a singlet at 8.775 ppm corresponding to the C-H proton of the triazole ring.[8]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the phenyl rings and the carbon atoms of the triazole core.[3]

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. The table below lists the expected and observed (for "Nitrothis compound") vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3050 | Aromatic C-H stretching | [3] |

| 1602 | C=C stretching (aromatic) | [8] |

| 1537 | C=N stretching (triazole ring) | [8] |

| 1570, 1333 | NO₂ stretching (in "Nitrothis compound" derivative) | [8] |

3.2.3. UV-Visible (UV-Vis) Spectroscopy

This compound is suitable for analysis by UV-Vis spectroscopy.[9] The UV-Vis spectrum of the "Nitrothis compound" derivative in chloroform shows a maximum absorption (λmax) at 430 nm.[8] The absorption is due to the electronic transitions within the conjugated system of the molecule.

Application in Gravimetric Analysis

The primary application of the this compound reagent is in the gravimetric determination of nitrate ions. The workflow for this analytical procedure is outlined below.

Caption: Experimental workflow for the gravimetric analysis of nitrate using this compound.

Experimental Protocol: Gravimetric Determination of Nitrate

This protocol provides detailed steps for the quantitative determination of nitrate in a sample using the this compound reagent.[2]

Reagent Preparation (10% w/v this compound Solution):

-

Dissolve 10 g of this compound in 100 mL of 5% acetic acid.

-

Gently warm the solution to aid dissolution.

-

The solution should be freshly prepared and filtered before use.[2]

Procedure:

-

Sample Preparation: Accurately weigh a sample containing a known amount of the substance to be analyzed and dissolve it in approximately 80-100 mL of distilled water in a beaker. Acidify the solution with a few drops of dilute sulfuric acid.[2]

-

Precipitation: Heat the sample solution to just below its boiling point. Add 10-12 mL of the prepared 10% this compound reagent solution dropwise while stirring continuously. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote complete crystallization.[2]

-

Filtration and Washing: Filter the crystalline precipitate through a pre-weighed sintered glass crucible under suction. Wash the precipitate with minimal amounts of ice-cold water to reduce losses due to solubility.[2]

-

Drying and Weighing: Dry the crucible containing the precipitate in an oven at 105-110 °C for 45-60 minutes. Cool the crucible in a desiccator to room temperature and weigh. Repeat the drying and weighing steps until a constant weight is achieved.[2]

-

Calculation: The mass of the nitrate can be calculated from the mass of the this compound nitrate precipitate (C₂₀H₁₆N₄·HNO₃).

Conclusion

The this compound reagent remains a significant compound in the field of analytical chemistry. This guide has provided a detailed overview of its synthesis from readily available precursors and its subsequent purification. The characterization of this compound through physical and spectroscopic methods confirms its structure and purity, ensuring its reliability as an analytical reagent. The detailed experimental protocols for both its synthesis and its application in gravimetric analysis serve as a valuable resource for researchers and professionals. The visualizations of the synthetic pathway and analytical workflow further clarify the chemical and procedural logic involved. This comprehensive technical guide consolidates the essential information required for the effective preparation and utilization of the this compound reagent in a laboratory setting.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. article.sapub.org [article.sapub.org]

- 6. This compound(2218-94-2) IR Spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Nitron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitron (CAS No. 2218-94-2), a heterocyclic organic compound, is a significant reagent in analytical chemistry, primarily for the gravimetric determination of nitrate ions. This technical guide provides a comprehensive overview of its core physical and chemical properties. Quantitative data are presented in structured tables for clarity. Detailed experimental protocols for the determination of key properties are also provided. A key application of this compound in gravimetric analysis is visually represented through a detailed workflow diagram.

Chemical Identity

| Identifier | Value |

| IUPAC Name | N,1,4-triphenyl-4-aza-1-azonia-2-azanidacyclopent-5-en-3-imine[1] |

| Synonyms | 1,4-Diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt, 1,4-Diphenyl-endoanilino-dihydrotriazole[2] |

| CAS Number | 2218-94-2[2][3] |

| Molecular Formula | C₂₀H₁₆N₄[2][3] |

| Molecular Weight | 312.37 g/mol [3] |

| Chemical Structure | A mesoionic compound with a cationic triazolium unit and an anionic phenylamino substituent.[4] |

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing essential data for its handling, storage, and application in a laboratory setting.

| Property | Value |

| Appearance | Light yellow to brown to dark green crystalline powder.[2] |

| Melting Point | 189-190 °C (with decomposition)[3][5] |

| Solubility | Soluble in acetic acid, alcohol, benzene, chloroform, acetone, and ethyl acetate.[3][6] Practically insoluble in water.[6] |

| pKa | 10.34 ± 0.02 (at 25 °C)[3] |

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by its unique structure. It is a stable compound under normal conditions but exhibits sensitivity to certain environmental factors and reagents.

| Property | Description |

| Stability | Stable under normal conditions.[3][5] It is sensitive to air and light, and solutions should be stored in dark bottles and prepared fresh.[5][6] |

| Incompatibilities | Incompatible with strong oxidizing agents.[3][5] |

| Reactivity | The most notable reaction of this compound is its use as a gravimetric reagent. In an acidic medium (typically acetic acid), the this compound base is protonated and subsequently forms a sparingly soluble salt with the nitrate ion (NO₃⁻), known as this compound nitrate (C₂₀H₁₆N₄·HNO₃).[7] This precipitation reaction is highly selective for nitrate, although other anions such as bromide, iodide, nitrite, chromate, chlorate, perchlorate, and thiocyanate can interfere.[7] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[8][9]

Apparatus:

Procedure:

-

Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.[9]

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.[11]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.[8]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 189 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[8][9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.[8][9]

Determination of Solubility

The solubility of this compound in various solvents can be determined through qualitative observation.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or acetic acid) is added to each test tube.

-

Mixing: The test tubes are agitated vigorously (e.g., using a vortex mixer or by flicking the tube) for a set period (e.g., 1 minute) to facilitate dissolution.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid dissolves completely, it is recorded as "soluble." If some or all of the solid remains, it is recorded as "sparingly soluble" or "insoluble."

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of nitrate using this compound.

Caption: Workflow for the gravimetric determination of nitrate using this compound.

Conclusion

This compound is a well-characterized organic compound with distinct physical and chemical properties that make it a valuable tool in analytical chemistry. Its high selectivity for the nitrate ion, forming an insoluble precipitate, remains a classic and accurate method for quantitative analysis. Understanding its properties, including its solubility, melting point, and reactivity, is crucial for its effective and safe use in research and development. The provided experimental protocols and workflow diagram offer a practical guide for laboratory applications involving this important reagent.

References

- 1. This compound | C20H16N4 | CID 720071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 2218-94-2 [m.chemicalbook.com]

- 4. This compound: a stable N-heterocyclic carbene that has been commercially available for more than a century - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

The Solubility of Nitron in Organic Solvents: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Nitron (CAS 2218-94-2), a gravimetric reagent used in analytical chemistry. The document details its solubility profile in various organic solvents, outlines a standard experimental protocol for solubility determination, and presents visual workflows to illustrate key processes and concepts. While extensive qualitative solubility data is available, this guide notes a lack of specific quantitative solubility data in publicly accessible literature. The information herein is intended to support research and development activities involving this compound.

Introduction to this compound

This compound, chemically known as 1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazol-4-ium-5-ide, is a zwitterionic (inner salt) organic compound. Its primary application is in analytical chemistry as a precipitating agent, most notably for the gravimetric analysis of anions such as nitrate, perchlorate, and tungstate. The bulky nature of the this compound cation facilitates the formation of insoluble salts with these larger anions. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and analytical procedures.

Chemical Properties:

-

IUPAC Name: 1,4-Diphenyl-3-(phenylamino)-1,2,4-triazol-1-ium-2-ide

-

CAS Number: 2218-94-2

-

Molecular Formula: C₂₀H₁₆N₄

-

Molecular Weight: 312.37 g/mol

-

Appearance: Intensely yellow leaflets or needles

-

Melting Point: Approximately 189 °C (with decomposition)

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Qualitative Solubility |

| Polar Aprotic | ||

| Acetone | Ketone | Soluble |

| Ethyl Acetate | Ester | Soluble |

| Polar Protic | ||

| Ethanol | Alcohol | Soluble (especially when hot), slightly soluble when cold |

| Acetic Acid | Carboxylic Acid | Soluble |

| Nonpolar | ||

| Benzene | Aromatic | Soluble |

| Chloroform | Halogenated | Soluble |

| Diethyl Ether | Ether | Slightly Soluble |

| Aqueous | ||

| Water | Inorganic | Practically Insoluble |

This data is compiled from multiple sources indicating general solubility characteristics.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, the Shake-Flask Method is the gold standard for determining equilibrium solubility. This method is reliable and widely used for its accuracy.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). The mixture should be agitated for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed.

-

Sample Extraction: Carefully draw the supernatant (the clear, saturated solution) using a syringe. Pass this solution through a syringe filter to remove any remaining solid microparticles. This step is critical to prevent artificially high concentration readings.

-

Dilution: Accurately dilute a known volume of the clear filtrate with the same organic solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Key Concepts and Workflows

To further aid in the understanding of the principles and procedures discussed, the following diagrams illustrate the factors influencing solubility and the experimental workflow for its determination.

Caption: A diagram illustrating the key factors that influence the solubility of a solute.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

A Legacy in Gravimetric Analysis: The History and Application of Nitron in Analytical Chemistry

For decades, the precise quantification of nitrate ions presented a significant challenge to analytical chemists. In an era before the widespread availability of modern instrumental techniques, the gravimetric method reigned supreme. Central to this classical approach for nitrate determination was the organic reagent Nitron. This in-depth technical guide explores the history of this compound in analytical chemistry, detailing its mechanism of action, providing comprehensive quantitative data, and outlining the meticulous experimental protocols that made it a cornerstone of nitrate analysis for researchers, scientists, and drug development professionals.

From Obscurity to Analytical Staple: A Historical Perspective

This compound, chemically known as 1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole, emerged as a pivotal reagent in the early 20th century. Its introduction in 1905 by M. Busch revolutionized the gravimetric determination of nitric acid. The method's ingenuity lies in the formation of a sparingly soluble salt, this compound nitrate (C₂₀H₁₆N₄·HNO₃), upon the reaction of this compound with nitrate ions in a slightly acidic solution.[1] This well-defined crystalline precipitate could be isolated, dried, and weighed, allowing for the accurate calculation of the nitrate concentration in the original sample.[1] For a significant period, particularly in fields such as the analysis of explosives and water quality assessment, the this compound method was considered the gold standard for nitrate quantification.[1]

The Chemistry of Precipitation: Mechanism of Action

The efficacy of this compound as a precipitating agent for nitrate is rooted in a straightforward acid-base reaction followed by the formation of an insoluble ionic salt. The process is typically conducted in a weakly acidic medium, such as a solution containing acetic acid.

-

Protonation of this compound: In an acidic environment, the this compound molecule, a weak organic base, accepts a proton (H⁺). This protonation occurs on one of the nitrogen atoms in the triazole ring, converting the neutral this compound molecule into a large, resonance-stabilized cation.

-

Ion-Pair Formation: The positively charged protonated this compound cation then forms an ion-pair with the negatively charged nitrate anion (NO₃⁻) present in the sample.

-

Precipitation: This ion-pair, this compound nitrate, is sparingly soluble in aqueous solutions, leading to its precipitation out of the solution as a crystalline solid.

The overall reaction can be represented as:

C₂₀H₁₆N₄ + HNO₃ → [C₂₀H₁₇N₄]⁺[NO₃]⁻ (s)

Quantitative Data and Interferences

The accuracy of the gravimetric determination of nitrate using this compound is critically dependent on the low solubility of the this compound nitrate precipitate and the absence of interfering ions.

Properties of this compound and its Nitrate Salt

| Property | Value |

| Chemical Formula of this compound | C₂₀H₁₆N₄ |

| Molar Mass of this compound | 312.37 g/mol |

| Chemical Formula of this compound Nitrate | C₂₀H₁₆N₄·HNO₃ |

| Molar Mass of this compound Nitrate | 375.38 g/mol [2] |

| Solubility of this compound Nitrate (near 20°C) | 0.99 g/L[1][2] |

| Molar Solubility of this compound Nitrate (near 20°C) | ~2.64 x 10⁻³ mol/L |

| Calculated Solubility Product (Ksp) of this compound Nitrate | ~6.97 x 10⁻⁶ |

| Gravimetric Factor for NO₃⁻ | 0.1652[2] |

Note: The molar solubility and Ksp are calculated based on the provided solubility in g/L and the molar mass.

Interferences

A significant limitation of the this compound method is the potential for interference from other anions that also form sparingly soluble precipitates with the reagent. While sulfate and acetate ions do not interfere, the following anions are known to cause positive errors in the determination of nitrate by co-precipitating with this compound[1]:

-

Perchlorate (ClO₄⁻)

-

Chlorate (ClO₃⁻)

-

Iodide (I⁻)

-

Thiocyanate (SCN⁻)

-

Oxalate (C₂O₄²⁻)

Detailed Experimental Protocol for the Gravimetric Determination of Nitrate

The following is a comprehensive methodology for the quantitative determination of nitrate using this compound, synthesized from historical and technical accounts.

Reagent Preparation

-

This compound Reagent (10% w/v): Dissolve 10 g of this compound (1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole) in 100 mL of 5% acetic acid. Gentle warming may be necessary to facilitate dissolution. The solution should be freshly prepared and filtered before use.[2]

-

Acetic Acid (5% v/v): Dilute 5 mL of glacial acetic acid with 95 mL of deionized water.[2]

-

Saturated this compound Nitrate Wash Solution: Prepare a saturated solution of this compound nitrate by adding a small amount of the precipitate to ice-cold deionized water and stirring. Filter before use.[2]

Sample Preparation

-

The sample containing the nitrate should be dissolved in deionized water.

-

Ensure the sample solution is free from interfering anions as listed in the "Interferences" section.

-

The solution should be neutral or made slightly acidic with a few drops of 5% acetic acid.[2]

Precipitation

-

Heat the sample solution (typically 50-100 mL) to near boiling (approximately 80-90°C).[2]

-

Slowly add a slight excess of the 10% this compound reagent solution with constant stirring. A general guideline is to add 10-12 mL of the reagent for every 0.1 g of nitrate expected in the sample.[1]

-

Allow the solution to cool slowly to room temperature to promote the formation of larger, more easily filterable crystals.

-

For complete precipitation, place the beaker in an ice bath for at least two hours.[1]

Filtration and Washing

-

Filter the cold solution through a pre-weighed, medium-porosity fritted glass crucible under a gentle vacuum.[2]

-

Wash the precipitate with several small portions of the ice-cold saturated this compound nitrate wash solution. This minimizes the dissolution of the precipitate.[1]

-

Finally, wash the precipitate with two to three small portions of ice-cold deionized water to remove any remaining soluble impurities.

-

A total of 10-12 mL of wash liquid is typically sufficient.[1]

Drying and Weighing

-

Dry the crucible containing the precipitate in an oven at 105-110°C for 1-2 hours, or until a constant weight is achieved.

-

Cool the crucible in a desiccator to room temperature before each weighing to prevent errors due to moisture absorption.

-

Repeat the drying, cooling, and weighing cycles until two consecutive weighings agree within a specified tolerance (e.g., ±0.2 mg).

Calculation

The percentage of nitrate in the original sample can be calculated using the following formula:

% NO₃⁻ = [(Weight of Precipitate (g) × Gravimetric Factor) / Weight of Sample (g)] × 100

Where the Gravimetric Factor for NO₃⁻ is 0.1652.[2]

Visualizing the Process

To further elucidate the analytical procedure and the underlying chemistry, the following diagrams are provided.

Caption: Experimental workflow for the gravimetric determination of nitrate using this compound.

Caption: Chemical reaction for the precipitation of nitrate with this compound.

Conclusion

The this compound method for the gravimetric determination of nitrate, though largely superseded by modern instrumental techniques, remains a significant chapter in the history of analytical chemistry. It exemplifies the principles of quantitative analysis, requiring meticulous technique and a thorough understanding of chemical equilibria and potential interferences. For researchers and professionals in drug development and other scientific fields, an appreciation of this classical method provides a valuable perspective on the evolution of analytical science and the enduring importance of precision and accuracy in chemical measurement.

References

An In-depth Technical Guide on the Role of Nitron as a Nitrate Precipitating Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nitron (C₂₀H₁₆N₄) as a classical and highly specific reagent for the gravimetric determination of nitrate (NO₃⁻). While modern analytical techniques are prevalent, the this compound method remains a valuable tool for its accuracy and application in specific analytical contexts, particularly for validation purposes. This document details the core principles, experimental protocols, quantitative data, and potential interferences associated with the use of this compound.

Core Principles: The Chemistry of Nitrate Precipitation by this compound

This compound, chemically known as 1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium, is a weak organic base that serves as an effective precipitating agent for the nitrate ion.[1] The fundamental principle of this analytical method lies in the formation of a sparingly soluble salt, this compound nitrate (C₂₀H₁₆N₄·HNO₃), in a weakly acidic solution.[2][3]

The mechanism involves two primary steps:

-

Protonation of this compound: In an acidic medium, typically an acetic acid solution, the this compound molecule accepts a proton (H⁺). This protonation occurs on one of the nitrogen atoms in the triazole ring, forming a large, resonance-stabilized cation known as the nitronium ion (C₂₀H₁₇N₄⁺).[1]

-

Precipitation of this compound Nitrate: The positively charged nitronium ion then forms an ionic bond with the negatively charged nitrate ion (NO₃⁻) present in the sample. This results in the formation of a crystalline precipitate of this compound nitrate, which has low solubility in water, allowing for its quantitative separation.[1][2]

The overall reaction can be summarized as:

C₂₀H₁₆N₄ + HNO₃ → C₂₀H₁₆N₄·HNO₃ (s)[1]

The high molecular weight of the this compound nitrate precipitate allows for the accurate determination of even small quantities of nitrate.[4]

Quantitative Data

The accuracy of the gravimetric analysis using this compound is dependent on the precise stoichiometry of the reaction and the low solubility of the resulting precipitate.[3] Key quantitative parameters are summarized below.

Table 1: Chemical Properties of this compound and its Nitrate Salt

| Property | Value | Reference |

| This compound (C₂₀H₁₆N₄) | ||

| Molecular Formula | C₂₀H₁₆N₄ | [1] |

| Molar Mass | 312.37 g/mol | [1] |

| Appearance | Lemon-yellow crystalline powder | [1] |

| Solubility | Soluble in acetic acid, ethanol, and chloroform | [1] |

| This compound Nitrate (C₂₀H₁₆N₄·HNO₃) | ||

| Molecular Formula | C₂₀H₁₆N₄·HNO₃ | [2][4] |

| Molar Mass | 375.39 g/mol | [4][5] |

| Solubility in Water | Sparingly soluble; 0.99 g/L (near 20°C) | [2][5] |

| Gravimetric Factor (NO₃⁻ / Precipitate) | 0.1652 | [5] |

Experimental Protocol: Gravimetric Determination of Nitrate

The following is a detailed methodology for the quantitative determination of nitrate using this compound as a precipitating agent.[1][3]

3.1. Reagent Preparation

-

This compound Reagent (10% w/v): Dissolve 10 g of this compound in 100 mL of 5% (v/v) acetic acid. Gentle warming may be necessary to aid dissolution. The solution should be freshly prepared and filtered before use.[1][3]

-

Acetic Acid (5% v/v): Dilute 5 mL of glacial acetic acid with 95 mL of deionized water.[3]

-

Saturated this compound Nitrate Wash Solution: Prepare a saturated solution of this compound nitrate in ice-cold deionized water.[3]

3.2. Sample Preparation

-

Accurately weigh a sample containing a known amount of the substance to be analyzed for its nitrate content.

-

Dissolve the sample in approximately 80-100 mL of distilled water in a beaker.[2]

-

The sample solution should be neutral or slightly acidic.[5] If necessary, acidify the solution with a few drops of dilute sulfuric acid or acetic acid.[2][3]

-

It is crucial to remove any interfering ions prior to precipitation (see Section 4).[3]

3.3. Precipitation

-

Heat the sample solution to near boiling (around 80-90°C).[3]

-

Slowly add a slight excess of the 10% this compound reagent solution (e.g., 10-12 mL for every 0.1 g of nitrate expected) while stirring continuously.[3][4] A crystalline precipitate of this compound nitrate will form.[1]

-

Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals (digestion).[3]

-

Place the beaker in an ice bath for at least 1-2 hours to ensure complete precipitation.[1]

3.4. Filtration and Washing

-

Filter the cold solution through a pre-weighed, fritted glass or porcelain filtering crucible under gentle vacuum.[3][5]

-

Wash the precipitate in the crucible with several small portions of the ice-cold, saturated this compound nitrate wash solution to remove any soluble impurities.[3] Washing with minimal amounts of ice-cold water is essential to reduce losses due to the slight solubility of the precipitate.[2]

3.5. Drying and Weighing

-

Dry the crucible and precipitate in an oven at 105-110°C for 1-2 hours, or until a constant mass is achieved.[1]

-

Cool the crucible in a desiccator before weighing accurately on an analytical balance.[1]

-

Repeat the drying, cooling, and weighing steps until a constant mass is obtained.[3]

3.6. Calculation

The amount of nitrate in the original sample can be calculated based on the mass of the dried precipitate and the gravimetric factor.[3]

Interferences and Limitations

While this compound is a highly specific reagent for the nitrate ion, several other anions can also form precipitates and interfere with the determination, leading to erroneously high results.[2] It is imperative to address these interferences for accurate quantification.

Table 2: Common Interfering Ions in the this compound Method

| Interfering Ion | Chemical Formula |

| Perchlorate | ClO₄⁻ |

| Chlorate | ClO₃⁻ |

| Iodide | I⁻ |

| Bromide | Br⁻ |

| Nitrite | NO₂⁻ |

| Chromate | CrO₄²⁻ |

| Thiocyanate | SCN⁻ |

| Ferrocyanide | [Fe(CN)₆]⁴⁻ |

| Ferricyanide | [Fe(CN)₆]³⁻ |

| Picrate | C₆H₂(NO₂)₃O⁻ |

Prior to the addition of the this compound reagent, any interfering ions must be removed from the sample solution.[3] This can be achieved through various chemical methods, such as selective precipitation or oxidation/reduction reactions. For instance, halides can be removed by precipitation with silver sulfate.[5]

The gravimetric analysis using this compound is also a time-consuming process compared to modern instrumental techniques.[2]

Conclusion

This compound remains a significant reagent in analytical chemistry for the gravimetric determination of nitrate. Its high selectivity and the accuracy of the method, when performed under optimal conditions and in the absence of interfering ions, make it a reliable, albeit classical, technique.[2] For researchers, scientists, and drug development professionals, a thorough understanding of the underlying chemical principles, a meticulous experimental approach, and an awareness of its limitations are crucial for obtaining accurate and reproducible results. This guide provides the foundational knowledge required for the successful application of this compound as a nitrate precipitating agent.

References

The Dual Identity of "Nitron": A Technical Guide to Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the lexicon of organic chemistry, the term "Nitron" presents a notable ambiguity, referring to two distinct chemical entities with vastly different applications. The first is This compound (1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazol-4-ium) , a century-old reagent primarily used in the gravimetric analysis of nitrates. The second is the functional group nitrone (an N-oxide of an imine) , a versatile 1,3-dipole that is a cornerstone of modern heterocyclic synthesis. Recent discoveries have bridged these two worlds, revealing that the classical this compound reagent can exhibit reactivity akin to an N-heterocyclic carbene (NHC), a class of organocatalysts.

This technical guide provides an in-depth exploration of both "this compound" the reagent and "nitrones" the functional group, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for synthetic chemists.

Part 1: The Reagent 'this compound' (C₂₀H₁₆N₄)

For over a century, this compound has been known almost exclusively for its ability to form a sparingly soluble salt with nitric acid, making it a valuable tool for quantitative analysis.[1] However, its utility in modern synthesis is being re-evaluated following the discovery of its latent carbene reactivity.[2]

Classical Application: Gravimetric Determination of Nitrate

The primary and most well-documented application of this compound is in the quantitative analysis of nitrate ions (NO₃⁻).[1] The method relies on the precipitation of the insoluble salt, this compound nitrate, from a weakly acidic solution.[3]

Mechanism of Action: The process involves the protonation of the basic this compound molecule in a weakly acidic medium (e.g., acetic acid). The resulting cation then forms a stable, insoluble ion pair with the nitrate anion, which precipitates out of solution.[4]

Quantitative Data for Nitrate Analysis

The accuracy of this method is dependent on the low solubility of the precipitate and the presence of interfering ions.[1][5]

| Parameter | Value | Reference |

| Precipitate Formula | C₂₀H₁₆N₄·HNO₃ | [1][3] |

| Molar Mass of Precipitate | 375.38 g/mol | [1] |

| Solubility of Precipitate | ~0.99 g/L (at 20°C) | [1][5] |

| Gravimetric Factor (NO₃⁻/Precipitate) | 0.1652 | [1][5] |

| Known Interfering Anions | Perchlorate (ClO₄⁻), Iodide (I⁻), Bromide (Br⁻), Nitrite (NO₂⁻), Chromate (CrO₄²⁻), Chlorate (ClO₃⁻), Thiocyanate (SCN⁻) | [1][5] |

Experimental Protocol: Gravimetric Determination of Nitrate [1][3]

-

Reagent Preparation : Prepare a 10% (w/v) this compound reagent solution by dissolving 10 g of this compound in 100 mL of 5% acetic acid. The solution should be freshly prepared and filtered before use. Also prepare an ice-cold, saturated wash solution of this compound nitrate.

-

Sample Preparation : Accurately weigh a sample containing the nitrate analyte and dissolve it in approximately 100 mL of deionized water. Ensure any interfering ions are removed through appropriate pretreatment steps.

-

Acidification : Add 1 mL of 5% acetic acid to the sample solution.

-

Precipitation : Heat the solution to approximately 80-90°C without boiling. Slowly add a slight excess of the 10% this compound reagent while stirring continuously (e.g., 10-12 mL of reagent per 0.1 g of expected nitrate).

-

Digestion & Cooling : Allow the beaker to cool slowly to room temperature, then place it in an ice bath for at least 2 hours to ensure complete precipitation.

-

Filtration : Filter the cold solution through a pre-weighed, fritted glass crucible under a gentle vacuum.

-

Washing : Wash the collected precipitate with several small portions (e.g., 3 x 5 mL) of the ice-cold, saturated this compound nitrate wash solution.

-

Drying : Dry the crucible containing the precipitate in an oven at 105-110°C until a constant mass is achieved.

-

Calculation : The mass of the nitrate ion is calculated using the formula: Mass of NO₃⁻ (g) = Mass of Precipitate (g) × 0.1652

Modern Application: A Precursor to N-Heterocyclic Carbenes (NHCs)

A groundbreaking discovery revealed that this compound exists in solution in a tautomeric equilibrium with a singlet diaminocarbene.[6][7] This finding positions this compound as an inexpensive, commercially available, and stable precursor for N-heterocyclic carbenes, which are powerful catalysts in organic synthesis.[2][8] The NHC-like reactivity is attributed to the presence of the carbene tautomer, even at concentrations undetectable by NMR. This has been proven by trapping experiments with reagents like elemental sulfur, CS₂, and rhodium complexes.[8][9]

This latent reactivity opens up new avenues for catalysis, particularly in cross-coupling reactions where palladium-NHC complexes are highly effective.[9]

Part 2: The Functional Group 'Nitrones'

Nitrones are a class of organic compounds sharing the general structure R¹R²C=N⁺(R³)O⁻. They are versatile intermediates, primarily known for their participation in 1,3-dipolar cycloaddition reactions to synthesize five-membered heterocycles.[10]

The [3+2] Nitrone-Olefin Cycloaddition

The most powerful and widely used application of nitrones is their [3+2] cycloaddition reaction with alkenes (or alkynes) to generate isoxazolidines (or isoxazolines).[11] This reaction is a highly efficient, stereospecific, and often regioselective method for constructing C-C and C-O bonds simultaneously, creating up to three new stereocenters in a single step.[8]

Mechanism of Action: The reaction is a concerted, pericyclic process where the nitrone acts as a 4π-electron 1,3-dipole and the alkene serves as a 2π-electron dipolarophile.[11] The regioselectivity is governed by frontier molecular orbital (FMO) theory. Typically, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone is dominant, leading to the formation of 5-substituted isoxazolidines.[11]

Quantitative Data: Examples of [3+2] Cycloaddition Reactions

The efficiency of the cycloaddition is influenced by the nature of the nitrone and the dipolarophile, solvent, temperature, and use of catalysts.

| Nitrone | Dipolarophile | Conditions | Product(s) / Ratio | Yield (%) | Reference |

| N-benzyl-C-phenylnitrone | Levoglucosenone | Solvent-free, 80°C, 18h | Single regio/stereoisomer | 72 | [1] |

| N-benzyl-C-phenylnitrone | Levoglucosenone | Toluene, reflux, 48h | Single regio/stereoisomer | 87 | [1] |

| N-phenyl-C-(4-bromophenyl)nitrone | Levoglucosenone | Solvent-free, 80°C, 2.5h | 1:1.2 (diastereomers) | 81 | [1] |

| N-phenyl-C-(3-bromophenyl)nitrone | Levoglucosenone | Solvent-free, µW, 80°C, 45min | 1:2.2 (diastereomers) | 72 | [1] |

| C,N-diaryl nitrone | 3,5-dimethylacryloyl pyrazole | Ni(ClO₄)₂, CH₂Cl₂, rt, 10min | Single regioisomer | up to 99 | [12] |

| C-(p-tolyl)-N-methylnitrone | 1,2-cyclohexadiene (in situ) | CsF, CH₃CN, 80°C | 9:1 (diastereomers) | 88 | [13][14] |

| C-carbamoyl nitrone | 2-(2-oxoindoline-3-ylidene)acetate | Toluene, 80°C | Major diastereomer | 55-82 | [9] |

| C-carbamoyl nitrone | 2-(2-oxoindoline-3-ylidene)acetate | DCM, rt | Other major diastereomer | 52-78 | [9] |

Experimental Protocol: General Procedure for Solvent-Free 1,3-Dipolar Cycloaddition [1]

-

Setup : In a reaction vial, combine the nitrone (1.0 equiv) and the alkene dipolarophile (1.2 equiv).

-

Reaction : The vial is sealed and heated in an oven or with microwave irradiation to the desired temperature (e.g., 60-80°C) for the required time (typically 1-18 hours).

-

Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up & Purification : Upon completion, the crude reaction mixture is purified directly by flash column chromatography on silica gel to yield the isoxazolidine product(s).

Other Key Synthetic Applications

Beyond cycloadditions, nitrones serve as versatile synthons in several other important transformations.

The Kinugasa reaction is a copper-catalyzed reaction between a nitrone and a terminal alkyne to produce β-lactams, a core structure in many antibiotics.[15] The reaction proceeds via a [3+2] cycloaddition of an in situ generated copper acetylide with the nitrone, followed by a rearrangement of the resulting five-membered ring intermediate.[16]

Experimental Protocol: Representative Kinugasa Reaction

-

Setup : To a flame-dried reaction flask under an inert atmosphere (e.g., Argon), add CuCl (catalytic amount), the nitrone (1.0 equiv), and a suitable solvent (e.g., THF).

-

Reagent Addition : Add a base (e.g., N-methylimidazole, NMI) followed by the terminal alkyne (1.2-1.5 equiv).

-

Reaction : Stir the mixture at room temperature or with gentle heating until TLC indicates consumption of the starting material.

-

Work-up : Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : The combined organic layers are dried, concentrated, and purified by column chromatography to afford the β-lactam.

In the last two decades, nitrones have emerged as effective directing groups for transition-metal-catalyzed C-H activation.[13] The oxygen atom of the nitrone can coordinate to a metal center (e.g., Rh(III), Pd(II)), directing the functionalization of an otherwise unreactive C-H bond, typically at the ortho position of an aryl ring. This strategy has been used for C-C and C-N bond formation, allowing for the construction of complex polycyclic scaffolds. Depending on the substrate and reaction conditions, the nitrone group can be traceless or incorporated into the final product.

Experimental Protocol: Representative Rh(III)-Catalyzed C-H Activation

-

Setup : In a sealed tube under a nitrogen atmosphere, combine the aryl nitrone substrate (1.0 equiv, 0.2 mmol), the coupling partner (e.g., a cyclopropenone, 2.0 equiv), [{RhCp*Cl₂}₂] (3-4 mol%), and a silver salt additive (e.g., AgSbF₆, 40 mol%).

-

Solvent & Additives : Add a dry solvent (e.g., DCE, 2 mL) and molecular sieves (e.g., 4 Å, 200 mg).

-

Reaction : Seal the tube and heat the reaction mixture at 100-120°C for 18 hours.

-

Work-up : After cooling to room temperature, filter the reaction mixture through a pad of celite, rinsing with an appropriate solvent.

-

Purification : Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the annulated product.

Conclusion

The term "this compound" encompasses both a classical analytical reagent and a versatile functional group central to modern organic synthesis. While the reagent This compound 's historical role in gravimetric analysis is well-established, its newly discovered potential as a stable and inexpensive N-heterocyclic carbene precursor promises to revitalize its use in catalytic applications. Simultaneously, the nitrone functional group continues to be an indispensable tool for synthetic chemists, primarily through the powerful [3+2] cycloaddition reaction for building complex heterocyclic frameworks. Understanding the distinct roles and synthetic potential of both entities is crucial for researchers engaged in discovery and development, as they offer a broad and powerful toolkit for molecular construction.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. organicreactions.org [organicreactions.org]

- 4. 1,3-Dipolar Cycloaddition of Nitrone | Chem-Station Int. Ed. [en.chem-station.com]

- 5. mdpi.com [mdpi.com]

- 6. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]

- 7. escholarship.org [escholarship.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Kinugasa Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Mechanism of the Kinugasa Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Nitrones as directing groups in transition metal-catalysed C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

The Dual Role of Nitron in Polymer Chemistry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitron, a term that refers to both a specific gravimetric reagent and a versatile class of organic compounds (nitrones), holds a significant, albeit bifurcated, position in the landscape of polymer chemistry. This technical guide provides an in-depth exploration of these two distinct applications. Firstly, it details the use of this compound (1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole) as a highly specific precipitating agent for the gravimetric analysis of nitrate ions. This classical analytical technique remains a valuable tool for quality control and validation in polymer synthesis and formulation where nitrate presence is a critical parameter. Secondly, this guide delves into the burgeoning field of nitrone-mediated polymer chemistry. Nitrones, as multifunctional compounds, serve as potent radical spin traps and 1,3-dipoles, enabling novel approaches to controlled polymerization and polymer modification. The mechanisms, experimental considerations, and applications of nitrones in macromolecular synthesis are discussed, offering insights for the development of advanced polymeric materials. This document serves as a comprehensive resource, complete with detailed experimental protocols, quantitative data, and visual workflows to aid researchers in leveraging the unique capabilities of this compound and nitrones in their work.

This compound (1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole) in Polymer Analysis: Gravimetric Determination of Nitrate

The compound commonly known as this compound is a key reagent in classical analytical chemistry for the quantitative determination of nitrate ions (NO₃⁻)[1]. Its application in polymer chemistry is primarily for analytical purposes, such as quantifying nitrate impurities in monomers, polymers, or additives, which can be crucial for product stability and performance. The principle of this method lies in the formation of a sparingly soluble salt, this compound nitrate (C₂₀H₁₆N₄·HNO₃), upon the addition of this compound to a slightly acidic solution containing nitrate ions[1][2][3]. The high molecular weight of the precipitate allows for accurate measurements even with small quantities of nitrate[2].

Quantitative Data for Gravimetric Analysis

The accuracy of the gravimetric determination of nitrate using this compound is dependent on precise measurements and known stoichiometric relationships.

| Parameter | Value | Reference |

| Chemical Formula of this compound | C₂₀H₁₆N₄ | [1] |

| Chemical Formula of Precipitate | C₂₀H₁₆N₄·HNO₃ | [1][2] |

| Molecular Weight of Precipitate | 375.39 g/mol | [2] |

| Optimal pH for Precipitation | 4.5 - 6.5 | [2] |

| Solubility of this compound Nitrate in Water | Sparingly soluble | [1][4] |

| Washing Loss (approx.) | 0.064% per 10 mL of ice-cold water | [4] |

Experimental Protocol: Gravimetric Determination of Nitrate

This protocol outlines the detailed steps for the quantitative analysis of nitrate in a sample.

1. Reagent Preparation (10% this compound Solution):

-

Weigh 10 g of this compound (1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole)[2][3][4].

-

Dissolve the this compound in 95 mL of glacial acetic acid. Gentle warming on a water bath may be necessary to facilitate dissolution[2].

-

Once dissolved, add 5 mL of deionized water[2].

-

Store the solution in a dark, glass-stoppered bottle[2]. The solution should be filtered before use if it appears colored or turbid[2].

2. Sample Preparation:

-

Accurately weigh a sample containing the nitrate to be analyzed.

-

Dissolve the sample in approximately 80-100 mL of deionized water in a beaker[4].

-

If necessary, remove any interfering ions (e.g., chloride) prior to precipitation[2].

-

Acidify the solution by adding glacial acetic acid dropwise until it is slightly acidic[2].

3. Precipitation:

-

Heat the sample solution to boiling[2].

-

For every 0.1 g of nitrate expected, slowly add 10-12 mL of the 10% this compound reagent with constant stirring[2].

-

Allow the solution to cool slowly to room temperature to promote the formation of crystalline precipitate[4].

4. Digestion and Filtration:

-

Allow the beaker to stand in a warm place (e.g., on a water bath) for 30-60 minutes to allow the precipitate to digest, which encourages the formation of larger, purer crystals[2][3].

-

Filter the precipitate through a pre-weighed sintered glass crucible under suction[4].

5. Washing and Drying:

-

Wash the precipitate with several small portions of ice-cold deionized water or a saturated solution of this compound nitrate to minimize solubility losses[1]. A total of 10-12 mL of wash liquid is typically sufficient[1].

-

Dry the crucible with the precipitate in an oven at 105-110 °C to a constant weight[1].

6. Calculation:

-

The weight of the nitrate in the original sample can be calculated from the weight of the this compound nitrate precipitate using the gravimetric factor.

Workflow for Gravimetric Nitrate Analysis

Caption: Workflow for the gravimetric determination of nitrate using the this compound method.

Nitrones in Synthetic Polymer Chemistry

In contrast to the analytical reagent "this compound," nitrones are a class of organic compounds with the general structure R₁R₂C=N⁺(R₃)O⁻. They are highly versatile molecules in synthetic polymer chemistry, primarily acting as radical spin traps and 1,3-dipoles[5][6]. Their application is still a developing field but shows immense potential for creating complex polymer architectures and controlling polymerization reactions[5][6].

Synthesis of Nitrones

The most common and straightforward method for synthesizing nitrones is the condensation of aldehydes with N-alkyl hydroxylamines or the partial oxidation of secondary amines[6]. The simplicity of the condensation reaction allows for the easy introduction of various chemical functionalities[6].

Caption: General synthesis of nitrones via condensation.

Nitrones in Radical Polymerization

Nitrones have been successfully utilized to control radical polymerization processes[6]. One notable technique is Enhanced Spin-Capturing Polymerization (ESCP), where nitrones mediate the polymerization to control molecular weight and produce polymers with a mid-chain alkoxyamine functionality[7].

The mechanism involves the initial capture of a growing polymer radical by a nitrone molecule to form a nitroxide. This nitroxide can then capture another polymer radical to form an alkoxyamine, which acts as a dormant species in the polymerization, allowing for controlled growth[7].

Caption: Mechanism of Enhanced Spin-Capturing Polymerization (ESCP).

Nitrones as Cross-Linking Agents

Polyfunctional nitrones can be used as cross-linking agents for unsaturated polymers[8]. The 1,3-dipolar cycloaddition reaction between the nitrone and a double bond in the polymer chain leads to the formation of a stable isoxazolidine ring, thus creating a cross-link[6]. This method is advantageous as it can often proceed at low temperatures and without the need for a catalyst[8]. N-alkylated dinitrones derived from renewable resources like isosorbide have been shown to effectively cross-link bio-based unsaturated polyesters[7].

Experimental Protocols Involving Nitrones

While detailed, standardized protocols are specific to the desired polymer and nitrone system, the literature provides general methodologies.

General Protocol for Enhanced Spin-Capturing Polymerization (ESCP):

-

Reactants: Monomer (e.g., styrene, butyl acrylate), radical initiator (e.g., AIBN), and a nitrone (e.g., C-phenyl-N-tert-butylnitrone, PBN)[6][9].

-

Solvent: A suitable solvent such as dimethylformamide (DMF)[6].

-

Procedure:

-

The monomer, initiator, and nitrone are dissolved in the solvent in a reaction vessel.

-

The mixture is deoxygenated by purging with an inert gas (e.g., nitrogen or argon).

-

The reaction is initiated by heating to a specific temperature (e.g., 60-85 °C) or by photochemical means[6].

-

The polymerization is allowed to proceed for a predetermined time.

-

The reaction is quenched, and the polymer is isolated and purified.

-

Model Reaction for 1,3-Dipolar Cycloaddition Cross-linking:

-

Reactants: A nitrone (e.g., derived from methyl acrylate) and a compound with a double bond (e.g., dimethyl itaconate)[7].

-

Procedure:

Conclusion

The term "this compound" encompasses two distinct but valuable chemical entities for the field of polymer science. As a gravimetric reagent, this compound provides a reliable and accurate method for nitrate quantification, an essential analytical tool for ensuring the quality and purity of polymeric materials and their precursors. As a class of compounds, nitrones offer a versatile platform for synthetic polymer chemists to control polymerization reactions, synthesize complex macromolecular architectures, and develop novel cross-linking strategies. The continued exploration of nitrone chemistry is poised to yield further innovations in materials science, and a thorough understanding of both of its chemical identities is crucial for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Nitrones in synthetic polymer chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DE102007059733A1 - Polynitrone and their use for crosslinking unsaturated polymers - Google Patents [patents.google.com]

- 9. research.tue.nl [research.tue.nl]

safety and handling precautions for Nitron powder

An In-depth Technical Guide to the Safety and Handling of Nitron Powder

This guide provides comprehensive safety and handling information for this compound powder, intended for researchers, scientists, and drug development professionals. The information is compiled from material safety data sheets (MSDS) and chemical supplier data.

Chemical and Physical Properties

This compound (CAS No. 2218-94-2) is a gravimetric reagent used for the determination of nitrate.[1] Understanding its physical and chemical properties is fundamental to its safe handling in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 2218-94-2 | [1][2][3][4] |

| Molecular Formula | C₂₀H₁₆N₄ | [1][2][3][5] |

| Molecular Weight | 312.36 g/mol | [5] |

| Appearance | Lemon yellow to brown crystalline powder | [1][2][4] |

| Melting Point | 187-190 °C (decomposes) | [1][2][3] |

| Solubility | Negligible in water | [1] |

| Stability | Stable under normal conditions; sensitive to air and light | [1][3][4][5] |

Hazard Identification and Toxicology

The toxicological properties of this compound have not been fully investigated.[4][5] Therefore, it should be handled with caution, assuming it may be hazardous.

Potential Health Effects: [4]

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May cause irritation of the digestive tract.

Toxicological Data Summary:

-

Acute Toxicity: No acute toxicity information is available for this product.[5] LD50/LC50 data are not available.[4]

-

Carcinogenicity: Not listed as a carcinogen by the International Agency for Research on Cancer (IARC), National Toxicology Program (NTP), Occupational Safety and Health Administration (OSHA), or California Proposition 65.[4][5]

-

Sensitization: No sensitizing effects are known.[6]

Experimental Protocols: Safe Handling Procedures

While specific experimental protocols for toxicity testing are not available, a standardized laboratory workflow must be followed to minimize exposure and ensure safety.

3.1 Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this compound powder. The following PPE is recommended:

| PPE Type | Specification | Source(s) |

| Eye/Face Protection | Chemical safety goggles or glasses with side shields conforming to OSHA or EN166 standards. | [4][5] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat or protective clothing. | [4][5] |

| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, use a NIOSH/MSHA-approved particulate respirator. | [5][7] |

3.2 Engineering Controls

-

Ventilation: Always handle this compound powder in a well-ventilated area. A chemical fume hood is recommended, especially for procedures that may generate dust.[7]

-

Safety Equipment: An eye wash station and safety shower should be readily accessible in the work area.[7]

3.3 Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4][5] Prevent dust generation and accumulation.[7] Do not breathe dust.[4][5][7] Keep away from incompatible materials such as strong oxidizing agents.[4][5]

-

Storage: Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed and protected from direct sunlight and air.[4][5]

Visualized Workflows and Relationships

The following diagrams illustrate key safety workflows and logical relationships for handling this compound powder.

Caption: Standard laboratory workflow for safely handling this compound powder.

References

Methodological & Application

Application Notes and Protocols: Gravimetric Determination of Nitrate Using Nitron

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative gravimetric determination of nitrate (NO₃⁻) using the organic reagent Nitron (C₂₀H₁₆N₄). This classical analytical technique is based on the precipitation of the sparingly soluble salt, this compound nitrate (C₂₀H₁₆N₄·HNO₃).[1] While modern instrumental methods are prevalent, the gravimetric analysis with this compound remains a highly accurate and cost-effective method, particularly for validation purposes or in settings with limited access to advanced instrumentation.[1][2] This guide details the core principles, experimental procedures, potential interferences, and quantitative data associated with this method.

Core Principles

Gravimetric analysis is a quantitative method that relies on the measurement of mass. The determination of nitrate concentration using this compound involves the selective precipitation of the nitrate ion from a slightly acidic solution.[3] The precipitating agent, this compound, is a large organic base that forms a well-defined, crystalline salt with nitric acid.[2][4] The fundamental steps of this analytical process are:

-

Sample Preparation : Dissolving the sample containing the nitrate analyte.[1]

-

Acidification : Creating a slightly acidic environment to promote the formation of a crystalline precipitate and prevent the precipitation of other salts.[1]

-

Precipitation : Adding the this compound reagent to the heated sample solution to form the insoluble this compound nitrate precipitate.[1]

-

Digestion : Allowing the precipitate to stand in the mother liquor, often with cooling, to encourage the formation of larger, purer crystals that are easier to filter.[1][4]

-

Filtration : Separating the precipitate from the solution using a pre-weighed filtering crucible.[1]

-

Washing : Rinsing the precipitate to remove any co-precipitated impurities.[1]

-

Drying : Removing all moisture from the precipitate.[1]

-

Weighing : Accurately determining the mass of the dried precipitate to a constant weight.[1]

-

Calculation : Determining the amount of nitrate in the original sample based on the mass of the precipitate and the gravimetric factor.[5]

Quantitative Data

The accuracy of the gravimetric determination of nitrate using this compound is dependent on several key quantitative factors. The following table summarizes essential data for this method.

| Parameter | Value | Notes |

| Chemical Formula of this compound | C₂₀H₁₆N₄ | [4] |

| Molar Mass of this compound | 312.37 g/mol | [4] |

| Chemical Formula of Precipitate | C₂₀H₁₆N₄·HNO₃ | [1][6] |

| Molar Mass of Precipitate | 375.39 g/mol | [6] |

| Gravimetric Factor (NO₃⁻ / Precipitate) | 0.1653 | Calculated as (Molar Mass of NO₃⁻) / (Molar Mass of C₂₀H₁₆N₄·HNO₃).[5][7] |

| Solubility of this compound Nitrate | Sparingly soluble in water. | Approximately 0.064% of the precipitate may dissolve in 10 mL of ice-cold water during washing.[2] |

| Optimal pH for Precipitation | Slightly acidic (pH 4.5 - 6.5) | Typically achieved using acetic acid or a few drops of sulfuric acid.[6] |

| Precipitation Temperature | Near boiling (80-90°C) | The solution is heated before the addition of the this compound reagent.[1][2] |

| Digestion/Cooling Time | At least 1-2 hours in an ice bath | Cooling is crucial for minimizing the solubility of the precipitate.[3][4] |

| Drying Temperature | 105-110°C | The precipitate is dried to a constant weight.[4][5] |

Experimental Protocol

This section provides a detailed methodology for the gravimetric determination of nitrate using this compound.

3.1. Reagents and Apparatus

-

This compound Reagent (10% w/v): Dissolve 10 g of this compound (1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole) in 100 mL of 5% acetic acid. Gentle warming may be necessary. The solution should be freshly prepared and filtered before use.[1][3]

-

Acetic Acid (5% v/v): Dilute 5 mL of glacial acetic acid with 95 mL of deionized water.[1]

-

Saturated this compound Nitrate Wash Solution (for high accuracy): Prepare by mixing a dilute nitrate solution with the this compound reagent. Wash the resulting precipitate with cold deionized water, then suspend it in deionized water and stir for several hours. Filter the solution to obtain a saturated wash liquid.[5] Alternatively, use ice-cold deionized water.[4]

-

Dilute Sulfuric Acid: For initial sample acidification if required.[3]

-

Analytical Balance

-

Beakers

-

Fritted Glass or Gooch Crucible (pre-weighed)

-

Vacuum Filtration Apparatus

-

Drying Oven

-

Desiccator

3.2. Procedure

-

Sample Preparation: Accurately weigh a sample containing a known amount of the substance to be analyzed and dissolve it in approximately 80-100 mL of distilled water in a beaker.[2] The solution should be neutral or slightly acidic.[1] If necessary, remove any interfering ions at this stage (see Section 4).

-

Acidification: Add a few drops of dilute sulfuric acid or 1 mL of 5% acetic acid to the sample solution.[1][3]

-